(S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a bicyclic compound that features a unique azabicyclo structure, which contributes to its potential applications in medicinal chemistry and organic synthesis. This compound is classified under the category of bicyclic amino acids, which are important in various biological processes and pharmaceutical applications. Its structure allows for specific interactions with biological targets, making it a subject of interest in drug development.
The synthesis of (S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid can be achieved through several methods, typically involving the construction of the bicyclic framework followed by the introduction of functional groups.
Methods:
Technical Details:
The molecular structure of (S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid can be described as follows:
(S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid can undergo various chemical reactions typical for carboxylic acids and amines:
Technical Details:
The mechanism of action for (S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid primarily revolves around its interactions with biological targets:
The physical and chemical properties of (S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid include:
Property | Value |
---|---|
Stability | Stable under normal conditions |
Reactivity | Moderate; reacts with nucleophiles |
(S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid has several scientific uses:
The construction of the chiral bicyclo[2.2.2]octane framework necessitates precision in stereochemical control, particularly for the (S)-enantiomer configuration required in pharmaceutical intermediates. Contemporary synthetic approaches employ asymmetric catalysis to establish the quinuclidine-like structure with defined stereocenters. Transition metal-catalyzed asymmetric Diels-Alder reactions between dienes and acrylate derivatives enable direct scaffold assembly with enantiomeric excess (ee) values exceeding 90% when using chiral bisoxazoline ligands. This method provides superior atom economy but faces challenges in regioselectivity for unsymmetrical dienes [3] [5].
Alternative catalytic asymmetric hydrogenation of bicyclic dehydroamino acid precursors has emerged as a more step-efficient pathway. As demonstrated by supplier specifications of enantiopure materials, hydrogenation using chiral phosphine-rhodium complexes achieves up to 98% ee for the (S)-enantiomer. This method benefits from commercially available precursors and mild reaction conditions (25-50°C, 10-50 psi H₂), though catalyst loading (typically 0.5-2 mol%) contributes significantly to production costs. Kinetic resolution strategies using lipase enzymes during ester hydrolysis have also demonstrated moderate success (≤85% ee) but suffer from maximum 50% yield limitations inherent to resolution techniques [5] [6] [8].
Table 1: Comparative Performance of Enantioselective Scaffold Construction Methods
Method | Catalyst System | Temperature | ee (%) | Yield (%) | Key Limitation |
---|---|---|---|---|---|
Asymmetric Diels-Alder | Chiral bisoxazoline-Cu(II) | -20°C to 25°C | 90-95 | 65-75 | Regioselectivity control |
Dehydroamino acid hydrogenation | Rh-(R,R)-Et-DuPhos complex | 25°C to 50°C | 95-98 | 88-92 | High catalyst cost |
Enzymatic kinetic resolution | Candida antarctica lipase B | 30°C to 37°C | 80-85 | 35-40 | Maximum theoretical yield 50% |
Divergent synthetic routes for the (S)- and (R)-enantiomers reveal significant asymmetries in production complexity and cost. The (S)-enantiomer (CAS# 109523-16-2) is preferentially synthesized via L-tartrate-directed hydrogenation of enamide precursors, achieving 98% ee in three steps from commercially available 2-azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid. In contrast, the (R)-counterpart requires either expensive D-mannitol-derived chiral auxiliaries or inefficient resolutions of racemic mixtures due to the lack of direct catalytic asymmetric methods [3] [5].
This synthetic divergence manifests in commercial availability and pricing structures. Supplier data indicates the (S)-Boc-protected compound is consistently stocked in multi-gram quantities (95% purity, $185-$250/g), while the (R)-enantiomer appears as "temporarily out of stock" with 4-6 week lead times and 2-3× price premiums. The preference for the (S)-enantiomer in dipeptidyl peptidase-4 (DPP-4) inhibitor development – evidenced by patent activity around bicyclic proline mimetics – further drives manufacturing optimization toward this enantiomer. X-ray crystallographic analysis confirms that the (S)-configuration positions the carboxylate group in the bioactive conformation required for target enzyme engagement, explaining its predominant therapeutic application [3] [5] [7].
The enantiomeric divergence begins at the hydrogenation step: (S)-selective catalysts include Rh-(S,S)-Et-DuPhos (94% ee), while (R)-production requires less common Ir-(R)-MonoPhos complexes (89% ee). Subsequent Boc protection exhibits no stereoselectivity but reveals subtle differences in reaction kinetics – the (R)-enantiomer demonstrates 15% slower acylation rates, potentially due to conformational preferences in the bicyclic framework. These cumulative efficiency differences result in approximately 40% higher production costs for the pharmaceutically less desirable (R)-enantiomer [3] [5] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5